molecular formula C7H15ClN4O B1382073 (1-(2-aminobutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride CAS No. 1823248-06-1

(1-(2-aminobutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride

Cat. No.: B1382073
CAS No.: 1823248-06-1
M. Wt: 206.67 g/mol
InChI Key: BMMONMXDALYBBZ-UHFFFAOYSA-N
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Description

“(1-(2-aminobutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride” is a complex organic compound. It contains an amine group (-NH2), a triazole ring (a five-membered ring with two carbon atoms and three nitrogen atoms), and a hydrochloride group. The compound is likely to be a derivative of 2-aminobutanol .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the triazole ring and the amine group. The triazole ring is a heterocyclic compound, which means it contains atoms of at least two different elements. This, combined with the presence of the amine group, would result in a molecule with several potential sites for reactions .


Chemical Reactions Analysis

Amines, such as the one present in this compound, can undergo a variety of reactions. They can be alkylated by reaction with a primary alkyl halide . They can also react with nitrous acid in a manner similar to primary amines . Furthermore, they can react with aldehydes to form decarboxylation and/or deamination products .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Amines generally have higher boiling points than alkanes but lower than alcohols of comparable molar mass . They are also quite soluble in water .

Scientific Research Applications

Catalyst for Huisgen 1,3-Dipolar Cycloadditions

  • Catalytic Applications : This compound is used in Huisgen 1,3-dipolar cycloadditions as a highly active catalyst. A stable complex with CuCl is formed, which catalyzes cycloaddition efficiently under various conditions (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).

Synthesis of Novel Derivatives

Development of Energetic Salts

  • Energetic Materials : Triazolyl-functionalized salts with potential applications in energetic materials are synthesized using this compound. These salts exhibit good thermal stability and relatively high density (Wang, Gao, Ye, & Shreeve, 2007).

Solvent-Free Synthesis Studies

Development of Polynuclear Copper Complexes

Corrosion Inhibition Studies

  • Material Science : Triazole derivatives, including this compound, are investigated as corrosion inhibitors for metals, showing effectiveness in protecting surfaces from corrosion (Ma, Qi, He, Tang, & Lu, 2017).

Antibacterial and Anticonvulsant Applications

Anti-nociceptive and Anti-inflammatory Agents

  • Pharmacological Research : Some triazole derivatives are synthesized for potential applications as anti-nociceptive and anti-inflammatory agents, contributing to pain management and inflammation treatments (Rajasekaran & Rajagopal, 2009).

Anticancer Activity Evaluation

  • Cancer Research : Aziridine-1,2,3-triazole hybrid derivatives are synthesized for evaluating their anticancer activity, highlighting the potential of this compound in cancer treatment research (Dong, Wu, & Gao, 2017).

Future Directions

The future directions in the study and application of this compound could involve exploring its potential uses in various fields such as medicinal chemistry, polymer materials, and peptide synthesis . Additionally, new methods of synthesizing this compound could be developed to improve yield, reduce cost, or enhance environmental sustainability .

Properties

IUPAC Name

[1-(2-aminobutyl)triazol-4-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4O.ClH/c1-2-6(8)3-11-4-7(5-12)9-10-11;/h4,6,12H,2-3,5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMONMXDALYBBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN1C=C(N=N1)CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(2-aminobutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
Reactant of Route 2
(1-(2-aminobutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
Reactant of Route 3
(1-(2-aminobutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
Reactant of Route 4
(1-(2-aminobutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
Reactant of Route 5
(1-(2-aminobutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
Reactant of Route 6
(1-(2-aminobutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride

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